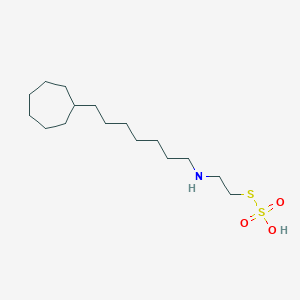
Hectane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C₁₀₀H₂₀₂ . It is a member of the alkane series, which consists of saturated hydrocarbons with single bonds between carbon atoms. Hectane is a long-chain alkane with 100 carbon atoms, making it one of the higher alkanes. It is a colorless, odorless compound that is typically found in a solid state at room temperature due to its high molecular weight.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hectane can be synthesized through the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For example, 1-iodopentacontane can react with sodium metal to form this compound. The reaction is typically carried out in an inert solvent such as xylene and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of synthesizing such a long-chain hydrocarbon. it can be produced in small quantities for research purposes using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Hectane, like other alkanes, primarily undergoes combustion and substitution reactions. Due to its long carbon chain, it is less reactive compared to shorter alkanes.
-
Combustion: : this compound can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water. [ \text{C₁₀₀H₂₀₂} + 151\text{O₂} \rightarrow 100\text{CO₂} + 101\text{H₂O} ]
-
Substitution: : this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of this compound, depending on the extent of substitution.
Scientific Research Applications
Hectane is primarily used in scientific research to study the properties and behaviors of long-chain hydrocarbons. Its applications include:
Chemistry: Used as a model compound to study the physical and chemical properties of long-chain alkanes.
Materials Science: Investigated for its potential use in the development of new materials, such as lubricants and waxes.
Biology and Medicine: Studied for its interactions with biological membranes and potential use in drug delivery systems.
Industry: Explored for its potential use in the production of specialty chemicals and as a reference compound in analytical chemistry.
Mechanism of Action
Hectane exerts its effects primarily through physical interactions rather than chemical reactivity due to its saturated nature. Its long carbon chain allows it to interact with other molecules through van der Waals forces. In biological systems, this compound can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Hectane can be compared with other long-chain alkanes such as nonacontane (C₉₀H₁₈₂) and henicosane (C₂₁H₄₄). While these compounds share similar chemical properties, this compound’s longer carbon chain gives it unique physical properties, such as higher melting and boiling points. This makes this compound less volatile and more stable at higher temperatures compared to its shorter-chain counterparts.
List of Similar Compounds
- Nonacontane (C₉₀H₁₈₂)
- Henicosane (C₂₁H₄₄)
- Octacontane (C₈₀H₁₆₂)
This compound’s uniqueness lies in its extremely long carbon chain, which imparts distinct physical properties that are valuable for specific research applications.
Properties
CAS No. |
6703-98-6 |
|---|---|
Molecular Formula |
C100H202 |
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
hectane |
InChI |
InChI=1S/C100H202/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-95-97-99-100-98-96-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-100H2,1-2H3 |
InChI Key |
AFVYWKMVEGBLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



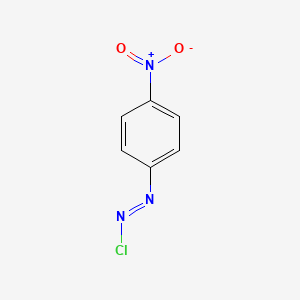

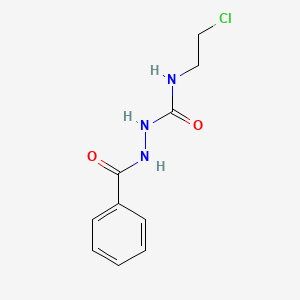
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


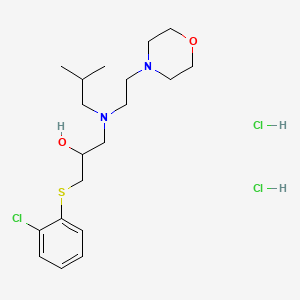
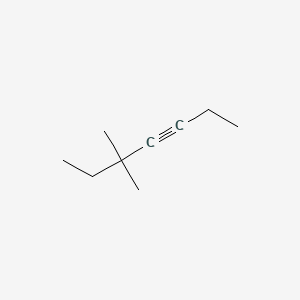
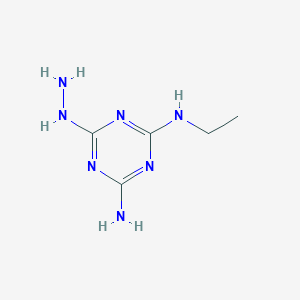
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


